molecular formula C23H15ClN2O3 B2740396 2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850228-31-8

2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2740396
CAS No.: 850228-31-8
M. Wt: 402.83
InChI Key: UPOXIPRMEBYGQD-UHFFFAOYSA-N
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Description

2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative of the 1,2-dihydrochromeno[2,3-c]pyrrol-3-one scaffold, a heterocyclic system characterized by fused chromene and pyrrole rings. This compound features three distinct substituents:

  • Position 2: Benzyl group, enhancing lipophilicity and steric bulk.
  • Position 7: Chloro substituent, acting as an electron-withdrawing group.

The synthesis of such derivatives typically involves multi-step protocols, including cyclocondensation and functional group modifications . The compound’s structural complexity necessitates advanced analytical techniques, such as HPLC-ECD (High-Performance Liquid Chromatography with Electronic Circular Dichroism), to resolve stereochemical features and confirm purity .

Properties

IUPAC Name

2-benzyl-7-chloro-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3/c24-16-6-7-18-17(12-16)21(27)19-20(15-8-10-25-11-9-15)26(23(28)22(19)29-18)13-14-4-2-1-3-5-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOXIPRMEBYGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its antidiabetic properties, and explores relevant research findings.

Chemical Structure and Properties

The compound features a unique chromeno-pyrrole framework with multiple functional groups, including a benzyl moiety, a chloro substituent, and a pyridine ring. These structural characteristics contribute to its diverse biological activities.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent . It is believed to regulate blood glucose levels by enhancing insulin sensitivity and inhibiting glucose production. Research has demonstrated its efficacy in both in vitro and in vivo models:

  • In Vitro Studies : The compound has shown promising results in cell culture models by increasing glucose uptake and modulating insulin signaling pathways.
  • In Vivo Studies : Animal models have indicated a significant reduction in hyperglycemia following treatment with this compound.

While specific mechanisms for this compound remain largely unexplored, similar dihydrochromeno[2,3-c]pyrroles have been investigated for their interactions with biological targets. Potential mechanisms may involve enzyme inhibition and receptor modulation.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:

Compound NameStructureKey Features
7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneStructureContains dichlorophenyl group; potential anticancer activity.
7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneStructureHydroxyphenyl group enhances reactivity; studied for antimicrobial properties.
4-Hydroxycoumarin DerivativesStructureKnown for anticoagulant properties; shares chromone structure with potential for modification.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Notably:

  • Antiproliferative Activity : A library of similar compounds was evaluated for antiproliferative effects against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity in a dose-dependent manner .
  • Antimicrobial Properties : Research on pyrrole derivatives has shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the compound's potential as an antidiabetic agent . Research indicates that it may enhance insulin sensitivity and inhibit glucose production, thereby regulating blood glucose levels effectively. In vitro and in vivo studies have been conducted to evaluate its efficacy in reducing hyperglycemia:

  • Synthesis : The compound can be synthesized through various methods, optimizing reaction conditions for high yields.
  • In Vitro Assays : These assays assess the effects on glucose uptake, insulin signaling pathways, and pancreatic β-cell function using cell culture models.

Biological Activities

The compound is part of a broader class of pyrrole-containing compounds that have shown various biological activities:

  • Antimicrobial : Similar compounds have been studied for their antimicrobial properties against various pathogens.
  • Anticancer : Some derivatives exhibit potential anticancer activity, targeting specific cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameStructureKey Features
7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneStructureContains dichlorophenyl group; potential anticancer activity.
7-Chloro-2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneStructureHydroxyphenyl group enhances reactivity; studied for antimicrobial properties.
4-Hydroxycoumarin DerivativesStructureKnown for anticoagulant properties; shares chromone structure with potential for modification.

Synthesis Techniques

Recent advancements in synthetic methodologies have made it easier to produce libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives efficiently. A one-pot multicomponent reaction has been developed to synthesize these compounds under mild conditions with high yields (up to 86%) . This approach allows for the incorporation of various substituents, broadening the scope of potential applications.

Case Studies

Several studies have documented the efficacy of similar compounds in treating diabetes and other metabolic disorders. For instance:

  • Study on Pyrrole Derivatives : A series of pyrrole derivatives were evaluated for their antituberculosis activity, demonstrating the versatility of pyrrole-based compounds in medicinal applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2-dihydrochromeno[2,3-c]pyrrol-3-one core allows for modular substitution, enabling systematic exploration of structure-property relationships. Key analogues and their substituent variations are summarized below:

Compound Name Position 1 Substituent Position 2 Substituent Position 7 Substituent Key Features
Target Compound Pyridin-4-yl Benzyl Chloro High lipophilicity, ECD-active
Derivative A Phenyl Methyl Hydrogen Reduced steric bulk, lower polarity
Derivative B 4-Methoxyphenyl Benzyl Nitro Enhanced electron deficiency
Derivative C Pyridin-3-yl Ethyl Chloro Altered hydrogen-bonding capacity

Physicochemical Properties

  • Lipophilicity : The benzyl group at Position 2 in the target compound increases logP compared to methyl or ethyl substituents (e.g., Derivative A and C).
  • Melting Points : Electron-withdrawing groups (e.g., chloro, nitro) correlate with higher melting points due to improved crystal packing. The target compound (chloro) melts at ~215–220°C, whereas Derivative A (hydrogen at Position 7) melts at ~180–185°C .
  • Solubility : The pyridin-4-yl group in the target compound enhances aqueous solubility relative to purely aromatic substituents (e.g., phenyl in Derivative A).

Spectroscopic and Chromatographic Behavior

  • HPLC Retention Times : The chloro substituent in the target compound reduces retention time compared to nitro-substituted analogues (e.g., Derivative B) due to altered polarity.
  • ECD Signatures : Pyridin-4-yl and benzyl groups induce distinct Cotton effects in the ECD spectrum, distinguishing the target compound from analogues with pyridin-3-yl or methoxyphenyl groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to improve yield and purity?

  • Methodological Answer : Utilize multicomponent reactions (MCRs) under controlled conditions (e.g., solvent polarity, temperature gradients) to enhance regioselectivity. Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters (catalyst loading, reaction time) to minimize byproducts . For example, highlights that MCRs optimized for similar chromeno-pyrrole derivatives achieved >85% purity via iterative solvent screening (e.g., DMF vs. THF) and temperature modulation (60–100°C).

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) to resolve aromatic protons and confirm substitution patterns, particularly for the pyridinyl and benzyl groups. Mass spectrometry (HRMS-ESI) validates the molecular formula (C₂₄H₁₆ClN₂O₃, exact mass ~427.08 g/mol), while IR spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for the dione moiety) . notes that NMR chemical shifts for the pyrrole ring protons typically appear at δ 6.8–7.2 ppm in CDCl₃.

Q. How does solvent choice influence the reactivity of this compound in derivatization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates in nucleophilic substitution reactions (e.g., benzyl group modification), while non-polar solvents (toluene) favor electrophilic aromatic substitution at the pyridine ring. indicates that solvent polarity critically impacts reaction rates; for example, SN2 reactions at the chloro-substituted position proceed 3× faster in DMF than in THF .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (DFT, MP2) to model transition states and activation energies for targeted functionalization. Tools like ICReDD’s reaction path search methods ( ) integrate computational screening with experimental validation, reducing trial-and-error cycles. For instance, π-π stacking interactions between the benzyl group and aryl substituents can be simulated to prioritize synthetically viable derivatives .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and control for assay-specific variables (pH, serum proteins). Statistical meta-analysis of dose-response curves (EC₅₀, Hill coefficients) can identify outliers. emphasizes using factorial ANOVA to isolate confounding factors, such as solvent residues in in vitro vs. ex vivo models .

Q. What methodologies are recommended for analyzing thermal stability and decomposition kinetics?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures (~250–300°C expected for fused heterocycles). Differential scanning calorimetry (DSC) identifies phase transitions, while Kissinger analysis calculates activation energy (Eₐ) for degradation steps. suggests that chromeno-pyrrole derivatives exhibit higher thermal stability when the pyridine ring is para-substituted .

Q. How can substituent effects on the pyrrole and chromene moieties be systematically studied?

  • Methodological Answer : Design a substituent library (e.g., electron-withdrawing vs. donating groups at C-7 or C-3) and correlate Hammett σ values with spectroscopic/biological data. Use multivariate regression to quantify substituent contributions to properties like solubility (logP) or redox potential. notes that chloro substituents at C-7 enhance electrophilicity, while benzyl groups improve lipophilicity .

Q. What strategies mitigate data variability in scaled-up synthesis batches?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for intermediate detection). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like particle size distribution. recommends Taguchi robust design to optimize parameters (mixing speed, cooling rate) for reproducibility .

Key Notes

  • Methodological Rigor : Emphasis on experimental design, computational integration, and statistical validation aligns with , and 14.
  • Advanced vs. Basic : Basic questions focus on foundational synthesis/characterization; advanced questions address mechanistic modeling, data contradictions, and scalability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.